N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The structure features a benzodioxole ring, a hydroxypropyl group, and a chlorobenzenesulfonamide moiety, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such asmicrotubules and their component protein, tubulin . These targets play a crucial role in cell division and are often the focus of anticancer agents .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related tocell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a series of organic reactions. Typically, the synthesis starts with the formation of the benzodioxole ring, followed by the introduction of the hydroxypropyl group through a propylation reaction. The final step involves the sulfonamidation of the chlorobenzenesulfonamide to yield the target compound. Common reagents and conditions for these reactions include the use of catalysts like palladium, bases such as sodium hydroxide, and organic solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production often scales up these laboratory methods, employing continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are utilized for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups, potentially forming secondary or tertiary amines.
Substitution: Substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
The compound reacts under various conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like amines and thiols for substitution reactions.
Major Products Formed
Scientific Research Applications
The compound finds extensive use in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: In biochemical research, it is utilized to study enzyme mechanisms and interactions due to its unique structural features.
Industry: Industrial applications range from its use in the manufacture of specialized materials to its role in developing novel catalysts for chemical processes.
Comparison with Similar Compounds
Several similar compounds share structural motifs but exhibit different properties:
N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzenesulfonamide: Lacks the hydroxypropyl group, leading to different reactivity and applications.
3-(benzo[d][1,3]dioxol-5-yl)-propylamine: Similar backbone but with an amine group instead of sulfonamide, affecting biological activity.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-benzenesulfonamide:
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBQEMDMNTFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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